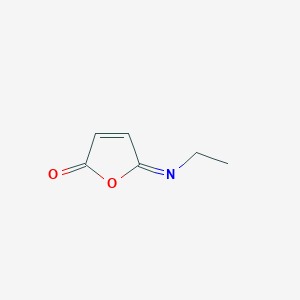

2(5H)-Furanone, 5-(ethylimino)-

Description

Structural Context of the 2(5H)-Furanone Nucleus in Organic Chemistry

The 2(5H)-furanone, also known as γ-crotonolactone, is a five-membered heterocyclic compound featuring a lactone (cyclic ester) and a double bond within the ring. nist.govwikipedia.org Its fundamental structure, represented by the chemical formula C₄H₄O₂, serves as the parent framework for a broad class of compounds referred to as butenolides. wikipedia.org This nucleus is of considerable interest in organic chemistry due to its presence in a wide array of biologically active natural products. medchemexpress.com

The reactivity of the 2(5H)-furanone ring is characterized by the interplay of its functional groups. The presence of a carbonyl group conjugated with a carbon-carbon double bond makes it a versatile building block in synthesis. researchgate.netresearchgate.net This arrangement allows for various chemical transformations, including Michael additions and aldol (B89426) reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. sigmaaldrich.com The inherent reactivity of this scaffold has made it an indispensable motif in the design and development of new molecules. researchgate.net

Significance of Iminofuranone Architectures in Chemical Synthesis and Transformations

Iminofuranones are derivatives of 2(5H)-furanones where the exocyclic carbonyl oxygen is replaced by a nitrogen-containing group, such as an imine. These structures introduce a new dimension of reactivity and functionality to the furanone core. The synthesis of iminofuranones can be achieved through various methods, a common one being the reaction of a corresponding 2(5H)-furanone precursor with a primary amine. For instance, under acidic conditions, the 2(5H)-furanone ring can exist in equilibrium with its open-chain form, which can then react with a primary amine to form an imine after the elimination of a water molecule. nih.gov

Research Landscape Pertaining to 2(5H)-Furanone, 5-(ethylimino)- and Congeners

While extensive research exists on the broader class of 2(5H)-furanones and their various derivatives, specific studies focusing solely on 2(5H)-Furanone, 5-(ethylimino)- are less prevalent in publicly available literature. However, the study of its congeners, such as 5-substituted and N-substituted furanones, provides valuable insights. For example, research on 5-(ω-hydroxyalkylamino)-2(5H)-furanones highlights the synthetic accessibility and potential of these types of compounds. nih.gov

The ethyl group in 2(5H)-Furanone, 5-(ethylimino)- is a simple alkyl substituent. The investigation of related compounds like 5-ethyl-2(5H)-furanone, which has been identified in natural products such as cherries and tobacco, provides a basis for understanding the physicochemical properties that such a substituent imparts. nist.govnih.gov The synthesis and reactivity of various aminofuroxans, which are structurally related nitrogen-containing heterocycles, have also been explored, demonstrating the rich chemistry of such systems. researchgate.net The collective knowledge on the synthesis and reactivity of 2(5H)-furanones and their diverse derivatives forms the foundation for predicting the behavior and potential applications of 2(5H)-Furanone, 5-(ethylimino)- . Further focused research is necessary to fully elucidate the specific properties and synthetic utility of this particular compound.

Structure

3D Structure

Properties

CAS No. |

65582-36-7 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

5-ethyliminofuran-2-one |

InChI |

InChI=1S/C6H7NO2/c1-2-7-5-3-4-6(8)9-5/h3-4H,2H2,1H3 |

InChI Key |

CIAYRYBNESJPCE-UHFFFAOYSA-N |

Canonical SMILES |

CCN=C1C=CC(=O)O1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 5h Furanone, 5 Ethylimino and Analogous Structures

Strategic Approaches to the 2(5H)-Furanone Core Synthesis

The construction of the 2(5H)-furanone ring system is a foundational aspect of synthesizing the target compound. Various strategies have been developed, ranging from classical condensation reactions to modern solid-phase techniques, each offering distinct advantages in terms of efficiency, substrate scope, and scalability.

Direct Annulation Strategies: Aldol (B89426) Condensations and Related Cyclizations

Direct annulation strategies, particularly those involving aldol-type condensations, represent a powerful and atom-economical approach to the 2(5H)-furanone core. A notable example is the titanium tetrachloride (TiCl₄)-mediated direct aldol condensation. This one-pot annulation method involves the crossed aldol addition between a ketone and an α,α-dimethoxyketone, followed by an acid-induced cyclization to yield the 2(5H)-furanone. figshare.comcapes.gov.brnih.gov For instance, the reaction of a substituted acetophenone (B1666503) with 1,1-dimethoxyacetone (B147526) in the presence of TiCl₄ and an amine base can directly afford the corresponding 5-aryl-2(5H)-furanone. figshare.comcapes.gov.brnih.gov This methodology is advantageous due to the use of readily available starting materials and reagents under accessible reaction conditions. capes.gov.br

Another approach involves the aldol condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde under basic conditions, followed by dehydration to form an exocyclic alkene. researchgate.net Subsequent ozonolysis and reduction can then yield the desired 4-hydroxy-3(2H)-furanone, a related furanone scaffold. researchgate.net While this method leads to a different isomer, it highlights the versatility of aldol condensation in furanone synthesis.

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| p-Bromoacetophenone, 1,1-Dimethoxyacetone | TiCl₄, N,N,N',N'-Tetramethylethylenediamine (TMEDA) | 5-(4-Bromophenyl)-3-methyl-2(5H)-furanone | 59% | nih.gov |

| p-Bromopropiophenone, 1,1-Dimethoxyacetone | TiCl₄, TMEDA | 5-(4-Bromophenyl)-3,4-dimethyl-2(5H)-furanone | 64% | capes.gov.br |

| 2,5-Dimethyl-dihydro-3(2H)-furanone, Acetaldehyde | Alkali metal hydroxide | 2,5-Dimethyl-4-ethylidene-dihydro-3(2H)-furanone | - | researchgate.net |

Solid-Phase Synthesis Protocols for Substituted Furanone Libraries

Solid-phase synthesis has emerged as a valuable tool for the rapid generation of libraries of substituted furanones, facilitating drug discovery and optimization processes. One such strategy employs a polymer-supported α-selenocarboxylic acid as a traceless linker. researchgate.netrsc.org The synthesis involves the reaction of the dilithio derivative of the polymer-supported α-selenoacetic acid with an epoxide to form a γ-substituted α-selenobutyrolactone on the resin. Subsequent oxidation and elimination with hydrogen peroxide releases the substituted 2(5H)-furanone from the solid support in high yield and purity. researchgate.netrsc.org This method offers a streamlined workup procedure, avoiding tedious purification steps often associated with solution-phase synthesis. researchgate.net

Another solid-phase approach focuses on the synthesis of 4-amino-5-hydroxy-2(5H)-furanones. In this method, halogenated 5-hydroxy-2(5H)-furanone building blocks are attached to an isocyanate resin. rawdatalibrary.net The resin-bound furanones are then reacted with a variety of amines to introduce diversity at the C4 position. Cleavage from the resin with trifluoroacetic acid (TFA) yields a library of 4-amino-5-hydroxy-2(5H)-furanones. rawdatalibrary.net

| Solid Support/Linker | Key Reaction Steps | Product Type | Advantage | Reference |

| Polystyrene-supported α-selenocarboxylic acid | Alkylation with epoxides, oxidation-elimination | Substituted 2(5H)-furanones | Traceless linker, simplified workup | researchgate.netrsc.org |

| Isocyanate resin | Attachment of 5-hydroxy-2(5H)-furanone, amination, cleavage | 4-Amino-5-hydroxy-2(5H)-furanone library | Rapid library generation | rawdatalibrary.net |

Construction via Functionalized Furanone Precursors (e.g., 5-hydroxy-2(5H)-furanones)

The use of pre-functionalized furanones, such as 5-hydroxy-2(5H)-furanones, provides a versatile entry point to a wide range of substituted analogs. These precursors can be synthesized through various methods, including the oxidation of furan (B31954). A highly efficient and environmentally friendly method involves the oxidation of furan using a titanium silicate (B1173343) molecular sieve (TS-1) as a catalyst and dilute hydrogen peroxide as the oxidant, affording 5-hydroxy-2(5H)-furanone in excellent yields. researchgate.netnih.gov Another practical approach utilizes oxone as the oxidant in water, making the protocol scalable and industrially applicable. researchgate.net

Once obtained, the 5-hydroxy group can be further functionalized. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can be reacted with various nucleophiles. figshare.com The hydroxyl group allows for transformations into esters, ethers, and carbamates, providing a handle for introducing diverse substituents. figshare.com For instance, O-acylation with acyl chlorides can introduce various ester functionalities at the C5 position. nih.gov These functionalized precursors can then be used in subsequent reactions to build more complex furanone derivatives.

| Precursor | Synthesis Method | Key Transformation | Product | Reference |

| Furan | Oxidation with H₂O₂ and TS-1 catalyst | Hydroxylation | 5-Hydroxy-2(5H)-furanone | researchgate.netnih.gov |

| Furan | Oxidation with Oxone in water | Hydroxylation | 5-Hydroxy-2(5H)-furanone | researchgate.net |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | O-Acylation with (S)-(+)-2-(6-methoxy-2-naphthyl)propionyl chloride | Esterification | 5-((S)-2-(6-Methoxynaphthalen-2-yl)propanoyloxy)-3,4-dihalo-2(5H)-furanone | nih.gov |

Stereoselective Formation of the Iminofuranone Moiety at C5

The introduction of the ethylimino group at the C5 position is the final key step in the synthesis of the target compound. This transformation can be achieved through classical condensation reactions or more advanced metal-catalyzed processes.

Introduction of Imino Functionality via Condensation Reactions

The most direct method for introducing an imino group at the C5 position of a 2(5H)-furanone is through a condensation reaction with a primary amine. Specifically, the reaction of a 2(5H)-furanone with ethylamine (B1201723) would lead to the formation of the desired 5-(ethylimino)-2(5H)-furanone. This type of reaction is analogous to the formation of amides and other heterocyclic systems from furanone precursors. For instance, the reaction of 2(5H)-furanone with primary fatty amines has been shown to proceed via a condensation reaction, leading to the opening of the lactone ring followed by the formation of an amide and a subsequent Michael addition. researchgate.netrsc.org However, under specific conditions, the formation of an imine at the C5 position is plausible, especially if starting from a 5-oxo or 5-hydroxy-2(5H)-furanone derivative. The reaction of 3,4-dichloro-5-methoxy-2(5H)-furanone with ammonia (B1221849) has been reported to yield a 1H-pyrrol-2(5H)-one derivative, indicating the feasibility of nucleophilic attack at C5 followed by cyclization. nih.gov

| Furanone Reactant | Amine | Reaction Type | Product | Reference |

| 2(5H)-Furanone | Primary fatty amines | Condensation and Michael addition | N-alkyl-4-(alkylamino)tetrahydro-2-oxofuran-3-carboxamide | researchgate.netrsc.org |

| 3,4-Dichloro-5-methoxy-2(5H)-furanone | Ammonia | Nucleophilic substitution and cyclization | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | nih.gov |

Copper-Catalyzed Formal Carbene Migratory Insertion for Iminofuranone Synthesis

A more advanced and stereoselective method for the construction of iminofuranone structures involves a copper-catalyzed formal carbene migratory insertion. This reaction has been successfully applied to the synthesis of iminofuran derivatives from α-oxo ketene (B1206846) N,S-acetals and N-tosylhydrazones as carbene precursors. nih.gov The process involves the in-situ generation of a copper carbene from the N-tosylhydrazone, which then undergoes a formal migratory insertion into the olefinic C=C bond of the ketene acetal. nih.gov This strategy demonstrates a novel approach for the construction of five-membered heterocycles. figshare.com The resulting iminofuran derivatives can be further transformed into other valuable compounds, such as 2(3H)-furanones. nih.gov While this specific methodology has been demonstrated for iminofuran and not directly for 5-(ethylimino)-2(5H)-furanone, the principle of copper-catalyzed carbene insertion into a furanone-related scaffold to form a C-N bond presents a promising and innovative route toward the target molecule and its analogs.

| Olefin Substrate | Carbene Precursor | Catalyst | Key Process | Product Type | Reference |

| α-Oxo ketene N,S-acetals | N-Tosylhydrazones of ketones | Copper catalyst | Formal carbene migratory insertion | Iminofuran derivatives | nih.gov |

Transformations Involving Furan-2,3-dione Derivatives for Iminofuranone Scaffolds

The reaction of furan-2,3-diones with various nucleophiles serves as a versatile method for the synthesis of a range of heterocyclic compounds. While direct condensation with simple primary amines like ethylamine to form 5-(ethylimino)-2(5H)-furanones is not extensively documented, the reactivity of the furan-2,3-dione core suggests a plausible pathway. The general reactivity involves the nucleophilic attack at the electrophilic carbonyl carbons of the dione.

A notable transformation involves the reaction of 5-aryl(hetaryl)furan-2,3-diones with N-(triphenyl-λ⁵-phosphanylidene)anilines, which yields 2-(arylimino)-5-(het)arylfuran-3(2H)-ones. researchgate.net This reaction proceeds via a mechanism analogous to the aza-Wittig reaction, where the iminophosphorane reacts with a carbonyl group to form an imine.

| Reactant 1 | Reactant 2 | Product | Reference |

| 5-Aryl(hetaryl)furan-2,3-dione | N-(triphenyl-λ⁵-phosphanylidene)aniline | 2-(Arylimino)-5-(het)arylfuran-3(2H)-one | researchgate.net |

This methodology could theoretically be adapted for the synthesis of 5-(ethylimino)-2(5H)-furanone by employing an appropriate N-ethyl-iminophosphorane. The instability of the five-membered ring of 5-arylfuran-2,3-diones, which can be cleaved by nucleophiles under mild conditions, presents a synthetic challenge that must be carefully managed. researchgate.net

Synthetic Routes to α-Halogenated Iminocompounds as Precursors

α-Halogenated imines are valuable synthetic intermediates due to their dual electrophilic nature at the imino carbon and the α-carbon. While their direct application in the synthesis of 2(5H)-Furanone, 5-(ethylimino)- is not well-established, their reactivity with enolates and other nucleophiles offers a potential, albeit indirect, route.

The synthesis of α-halogenated imines can be achieved through several methods, including the electrophilic halogenation of the corresponding imine or the condensation of an α-halogenated ketone with an amine. nih.gov For instance, α-chloromethylketimines have been successfully synthesized via a gold-catalyzed hydroamination of 1-chloroalkynes with aromatic amines. nih.gov

A plausible, though undemonstrated, synthetic strategy towards 2(5H)-Furanone, 5-(ethylimino)- could involve the reaction of an enolate derived from a suitable 2(5H)-furanone precursor with an α-chloroimine. The enolate would act as a nucleophile, displacing the halogen to form a new carbon-carbon or carbon-nitrogen bond, which could then be further manipulated to yield the target iminofuranone. The reactivity of α-haloketones with imines to form pyrroles has been reported, suggesting the feasibility of related transformations. nih.gov

| Precursor Type | Key Reaction | Potential Intermediate | Reference |

| α-Halogenated Imine | Nucleophilic substitution with furanone enolate | α-(Furanonyl)imine | nih.govucsb.edu |

| 1-Chloroalkyne & Amine | Gold-catalyzed hydroamination | α-Chloroimine | nih.gov |

Tailored Synthesis of the Ethylimino Group at C5

The direct introduction of an ethylimino group at the C5 position of a 2(5H)-furanone ring is a more direct and commonly explored synthetic strategy. This typically involves the reaction of a C5-functionalized furanone precursor with ethylamine.

One effective method utilizes 5-hydroxy-2(5H)-furanone derivatives as starting materials. For example, 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) can be converted to a more reactive carbonate derivative by treatment with methyl chloroformate. This intermediate readily undergoes substitution with amines, including amino alcohols, to furnish the corresponding 5-amino derivatives. nih.gov This approach could be directly applied using ethylamine to yield 5-(ethylamino)-2(5H)-furanone, which exists in equilibrium with the desired 5-(ethylimino)-2(3H)-furanone tautomer.

Another viable route involves the reaction of 5-alkoxy-2(5H)-furanones with amines. The alkoxy group at C5 acts as a good leaving group, facilitating nucleophilic substitution by an amine. Research has shown the synthesis of N-[5-alkoxy-2(5H)-furanonyl] amino acid propargyl esters through related transformations.

Furthermore, the direct reaction of 2(5H)-furanone with fatty amines has been shown to result in both condensation and Michael addition, leading to more complex structures. rsc.org Careful control of reaction conditions would be necessary to favor the formation of the simple C5-imino derivative. The versatility of 5-hydroxy-2(5H)-furanone as a platform chemical for various C4 chemicals, including through reductive aminolysis, further underscores the potential for its conversion to the target ethylimino compound. chemrxiv.org

| Furanone Precursor | Reagent | Product Type | Reference |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Methyl chloroformate, then Ethylamine | 5-(Ethylamino)-3,4-dichloro-2(5H)-furanone | nih.gov |

| 5-Alkoxy-2(5H)-furanone | Ethylamine | 5-(Ethylamino)-2(5H)-furanone | |

| 2(5H)-Furanone | Fatty Amine | Complex adducts | rsc.org |

| 5-Hydroxy-2(5H)-furanone | Ethylamine (reductive aminolysis) | Potential for ethylpyrrolidone derivatives | chemrxiv.org |

Advanced Spectroscopic and Computational Characterization Methodologies for 2 5h Furanone, 5 Ethylimino

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the molecular framework of organic compounds. For 2(5H)-Furanone, 5-(ethylimino)-, a suite of NMR experiments, including ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, would be indispensable for its complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would provide crucial information about the number and connectivity of protons in the molecule. Based on the analysis of related furanone structures, the expected chemical shifts (δ) for the protons of 2(5H)-Furanone, 5-(ethylimino)- in a standard solvent like CDCl₃ would be approximately as follows:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 6.1 - 6.3 | d | ~5.7 |

| H-4 | 7.3 - 7.5 | d | ~5.7 |

| -N-CH₂-CH₃ | 3.3 - 3.5 | q | ~7.2 |

| -N-CH₂-CH₃ | 1.2 - 1.4 | t | ~7.2 |

These are predicted values based on known data for similar furanone structures.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of unique carbon environments. The predicted chemical shifts for the carbon atoms are detailed in the table below:

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (C=O) | 170 - 175 |

| C-3 | 120 - 125 |

| C-4 | 150 - 155 |

| C-5 (C=N) | 160 - 165 |

| -N-CH₂-CH₃ | 40 - 45 |

| -N-CH₂-CH₃ | 14 - 16 |

These are predicted values based on known data for similar furanone structures.

Two-dimensional NMR techniques would further solidify the structural assignment by establishing correlations between protons and carbons, confirming the ethylimino substitution at the C-5 position.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion of 2(5H)-Furanone, 5-(ethylimino)-, allowing for the unambiguous determination of its molecular formula, C₆H₇NO₂.

Fragmentation Analysis: Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. The fragmentation of the furanone ring and the ethylimino side chain would produce a unique mass spectrum, aiding in the structural confirmation. Predicted key fragmentation pathways would likely involve the loss of the ethyl group, carbon monoxide, and other small neutral molecules.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. core.ac.uk

Infrared (IR) Spectroscopy: The IR spectrum of 2(5H)-Furanone, 5-(ethylimino)- would be expected to show characteristic absorption bands for the α,β-unsaturated γ-lactone and the imine functionality.

| Functional Group | Predicted IR Absorption (cm⁻¹) |

| C=O (lactone) | 1750 - 1780 |

| C=N (imine) | 1640 - 1660 |

| C=C (alkene) | 1600 - 1620 |

| C-O-C (ether) | 1000 - 1300 |

These are predicted values based on known data for similar furanone structures. core.ac.uk

Raman Spectroscopy: Raman spectroscopy would complement the IR data, particularly for the non-polar C=C and C=N bonds, providing a more complete vibrational profile of the molecule.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Should a suitable single crystal of 2(5H)-Furanone, 5-(ethylimino)- be obtained, single-crystal X-ray diffraction would provide the most definitive three-dimensional structural information. This technique would yield precise bond lengths, bond angles, and torsional angles, confirming the planar structure of the furanone ring and the geometry of the ethylimino substituent. mdpi.com Furthermore, it would reveal details about the intermolecular interactions and packing in the crystal lattice. For related 2(5H)-furanone derivatives, X-ray diffraction has been instrumental in confirming their stereochemistry and solid-state conformation. mdpi.com

Theoretical and Computational Chemistry for Mechanistic and Conformational Insights

In conjunction with experimental techniques, theoretical and computational chemistry offers profound insights into the electronic structure, stability, and dynamic behavior of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a standard computational tool for investigating the electronic properties of organic molecules. researchgate.netresearchgate.net For 2(5H)-Furanone, 5-(ethylimino)-, DFT calculations could be used to:

Optimize the molecular geometry: Predicting the most stable three-dimensional structure.

Calculate theoretical vibrational frequencies: Aiding in the assignment of experimental IR and Raman spectra.

Determine electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding reactivity.

Predict NMR chemical shifts: Providing theoretical values to compare with experimental data.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations can be employed to explore the conformational landscape of flexible molecules over time. For 2(5H)-Furanone, 5-(ethylimino)-, MD simulations would be particularly useful for:

Investigating the rotational dynamics of the ethyl group: Understanding its preferred orientations and the energy barriers between different conformers.

Simulating the molecule's behavior in different solvent environments: Providing insights into solute-solvent interactions.

Exploring potential intermolecular interactions: Which can influence the bulk properties of the compound.

By combining these advanced spectroscopic and computational methodologies, a comprehensive and unambiguous characterization of 2(5H)-Furanone, 5-(ethylimino)- can be achieved, laying the groundwork for further investigation into its chemical properties and potential applications.

Quantum Chemical Analysis of Reaction Pathways and Transition States

The elucidation of reaction mechanisms, including the identification of transient intermediates and the characterization of transition states, is fundamental to understanding and optimizing the synthesis of novel compounds such as 2(5H)-Furanone, 5-(ethylimino)-. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the energetics and geometries of molecules along a reaction coordinate. This section details the theoretical approach to analyzing the formation of 2(5H)-Furanone, 5-(ethylimino)-, focusing on the reaction pathways and the nature of the associated transition states.

The formation of the ethylimino group at the C5 position of the 2(5H)-furanone core likely proceeds through the condensation of a precursor, such as 5-hydroxy-2(5H)-furanone, with ethylamine (B1201723). This reaction is expected to involve nucleophilic attack by the amine, followed by dehydration. Computational modeling can provide a detailed, step-by-step description of this process.

Reaction Pathway Analysis:

A plausible reaction pathway for the formation of 2(5H)-Furanone, 5-(ethylimino)- involves the following key steps, which can be modeled using quantum chemical methods:

Initial Reactant Complex Formation: The initial step is the formation of a complex between the 5-substituted 2(5H)-furanone (e.g., 5-hydroxy or a related derivative) and ethylamine.

Nucleophilic Attack and Tetrahedral Intermediate: The nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic C5 carbon of the furanone ring. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: Intramolecular or solvent-assisted proton transfer events can occur to facilitate the elimination of a leaving group (e.g., a water molecule).

Leaving Group Elimination and Imine Formation: The elimination of the leaving group from the tetrahedral intermediate results in the formation of the C=N double bond characteristic of the imine product.

Each of these steps can be computationally modeled to determine the associated energy changes. The transition state for each elementary step represents the maximum energy point along the reaction coordinate for that step. Locating and characterizing these transition states are crucial for understanding the reaction kinetics.

Transition State Characterization:

Transition state (TS) geometries are located on the potential energy surface as first-order saddle points, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The characterization of these transition states for the formation of 2(5H)-Furanone, 5-(ethylimino)- would involve:

Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable minimum (reactant, intermediate, or product) will have all real frequencies, while a transition state will have exactly one imaginary frequency.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation starting from the transition state geometry and moving in both forward and reverse directions can confirm that the located transition state correctly connects the desired reactant and product of that elementary step.

Energetic Profile:

Below are hypothetical data tables representing the kind of results that would be obtained from a detailed quantum chemical analysis of the reaction between 5-hydroxy-2(5H)-furanone and ethylamine to form 2(5H)-Furanone, 5-(ethylimino)-. These values are illustrative and based on typical computational studies of similar reactions. nih.govmdpi.com

Table 1: Calculated Relative Energies for the Formation of 2(5H)-Furanone, 5-(ethylimino)-

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (5-hydroxy-2(5H)-furanone + ethylamine) | 0.00 |

| TS1 | Transition state for nucleophilic attack | +15.2 |

| INT | Tetrahedral intermediate | +5.8 |

| TS2 | Transition state for dehydration | +25.6 |

| P | Products (2(5H)-Furanone, 5-(ethylimino)- + H₂O) | -8.5 |

Reactants are set as the reference energy (0.00 kcal/mol). Calculations performed at a hypothetical B3LYP/6-311+G(d,p) level of theory with solvent effects.

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS1)

| Parameter | Description | Value (Å) |

| C5-N Bond Length | Forming bond between furanone C5 and ethylamine N | 1.85 |

| C5-O Bond Length | Bond to the hydroxyl group at C5 | 1.48 |

| N-H Bond Lengths | Bonds in the attacking amine group | 1.02 |

These parameters illustrate the elongated bond corresponding to the reaction coordinate in the transition state structure.

This type of detailed quantum chemical analysis provides profound insights into the molecular transformations occurring during the synthesis of 2(5H)-Furanone, 5-(ethylimino)-. The calculated activation energies can help to predict reaction rates and identify the rate-determining step, while the geometric details of the transition states can inform strategies for catalyst design or reaction condition optimization.

Strategic Applications of 2 5h Furanone, 5 Ethylimino and Analogue Compounds in Organic Synthesis

Utilization as Versatile Synthons for Complex Molecular Architectures

The unique structure of 2(5H)-furanones, characterized by a conjugated double bond, a carbonyl group, and reactive positions, renders them powerful synthons, or building blocks, for chemical synthesis. nih.gov Chemists exploit these features to introduce significant molecular complexity in a controlled manner. For instance, the 2(5H)-furanone ring is a key component in various secondary metabolites and has been utilized in the total synthesis of numerous natural products. researchgate.netresearchgate.net

The reactivity of these compounds allows for a range of transformations. They can undergo reactions such as nucleophilic substitution at the halogenated positions, Michael additions, and ring-opening/ring-closing cascades. nih.govrsc.orgtsijournals.com This versatility enables their use in creating diverse and complex molecular frameworks. For example, derivatives of mucochloric acid, a related 3,4-dihalo-5-hydroxy-2(5H)-furanone, serve as precursors for a wide variety of organic compounds, including those with potential biological activity. nih.govtsijournals.com The ability to functionalize the furanone core at multiple sites is a key advantage, allowing for the systematic variation of substituents to build intricate molecules. nih.gov

Role in the Divergent Synthesis of Polyfunctional Heterocycles

One of the most powerful applications of 2(5H)-furanone synthons is their use in divergent synthesis, where a single starting material is converted into a variety of different heterocyclic structures. The furanone ring can be readily transformed into other important heterocyclic systems through ring-opening and subsequent recyclization reactions with various nucleophiles. nih.govingentaconnect.com

The conversion of 2(5H)-furanones into six-membered pyridazinone heterocycles is a well-established synthetic strategy. The reaction of 3,4-dihalo-2(5H)-furanones with hydrazine (B178648) and its derivatives leads to a ring transformation, affording pyridazinone derivatives in satisfactory yields. nih.govtsijournals.com This transformation typically involves the initial reaction with the hydrazine, followed by an intramolecular cyclization to form the stable pyridazinone ring. A variety of pyridazinones have been synthesized using this method, some of which have been investigated for their anti-inflammatory properties. nih.gov

Similarly, the furanone core can be converted into five-membered pyrrolone ring systems. Treatment of 3,4-dichloro-5-hydroxy-2(5H)-furanone with ammonia (B1221849) can yield 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one. nih.gov This transformation proceeds through a mechanism involving the reaction of the furanone's acyclic form with an amine, forming an imine which then cyclizes to the lactam. nih.gov

Table 1: Synthesis of Heterocycles from Furanone Derivatives

| Starting Furanone Derivative | Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Hydrazine Derivatives | 4,5-Dihalogeno-3(2H)-pyridazinone | nih.gov |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Ammonia | 3,4-Dichloro-5-hydroxy-1H-pyrrol-2(5H)-one | nih.gov |

The synthetic utility of 2(5H)-furanones extends beyond simple monocyclic heterocycles to the construction of more complex fused and spirocyclic systems. For instance, reactions of mucohalic acid derivatives with dl-penicillamine (B57612) have been shown to produce fused γ-lactam thiazolidines, which bear a structural relationship to penicillins. tsijournals.com Furthermore, cascade annulation reactions involving α-keto acids and other reagents can lead to the formation of spirolactones. researchgate.net The development of methods to create such complex scaffolds from readily available furanones is an active area of research. researchgate.net

Development of Novel Synthetic Methodologies and Reaction Cascades

The reactivity of the 2(5H)-furanone core has inspired the development of novel synthetic methodologies and reaction cascades, which allow for the construction of complex products in an efficient manner. bohrium.comnih.gov Multicomponent reactions, where multiple starting materials react in a single step to form a product that contains portions of all the reactants, have been developed using furanone derivatives. researchgate.net An example is the tandem multicomponent reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one, arylglyoxals, and Meldrum's acid, which simultaneously forms both a 4H-chromen-4-one and a furan-2(5H)-one fragment in one synthetic step. researchgate.net

Reaction cascades, where a series of intramolecular reactions are triggered by a single event, are another powerful tool. The reaction of 3,4-dihalo-5-hydroxy-2(5H)-furanones with amino acids can initiate a cascade involving imine formation, reduction, and subsequent cyclization to yield a lactam. nih.gov These advanced synthetic strategies, which often proceed with high atom economy and under mild conditions, highlight the value of furanones as versatile platforms for methodological innovation. researchgate.net

Contribution to the Construction of Chemical Compound Libraries for Screening Initiatives

In the search for new therapeutic agents and other biologically active molecules, chemists often synthesize large collections of related compounds, known as chemical libraries, which can then be screened for desired activities. The 2(5H)-furanone scaffold is exceptionally well-suited for the construction of such libraries due to the ease with which substituents can be varied at multiple positions. nih.gov

Solution-phase combinatorial chemistry techniques have been applied to prepare a three-dimensional combinatorial library of 3-halogen-4-amino-5-alkoxy-2(5H)-furanones. nih.gov By systematically varying the substituents at the 3, 4, and 5 positions, a library of 288 distinct compounds was generated. nih.gov The biological evaluation of this library led to the discovery of a lead structure for a new class of antibiotics. nih.gov Similarly, other libraries of furanone derivatives have been synthesized and screened for their anti-cancer activity against various cell lines. ingentaconnect.comrsc.org This library-based approach accelerates the discovery of new bioactive compounds by enabling the rapid synthesis and testing of hundreds of structurally diverse molecules.

Table 2: Representative Compounds from a 2(5H)-Furanone Library

| Compound Structure | Substituents | Application | Reference |

|---|---|---|---|

| 3-Halogen-4-amino-5-alkoxy-2(5H)-furanone | Varied halogens, amines, and alcohols | Antibiotic discovery | nih.gov |

Structure Reactivity Relationship Srr and Design Principles in Iminofuranone Chemistry

Correlating Substituent Effects with Synthetic Yields and Selectivity

The synthesis of 5-iminofuranones is a nuanced process where yields and selectivity are highly dependent on the nature of the substituents on the furanone ring and the imino nitrogen. While specific yield data for the synthesis of 2(5H)-Furanone, 5-(ethylimino)- is not extensively documented in publicly available literature, general principles can be drawn from related syntheses. A common route to 5-iminofuranones involves the cyclization of functionalized precursors. For instance, the reaction of 4-hydroxy-4,4-dialkylbut-2-ynenitriles with primary amines can lead to the formation of 5-imino-2,5-dihydrofurans. rsc.org

To illustrate the impact of substituents on synthetic outcomes in related furanone chemistry, consider the following hypothetical data based on common organic reactions. The table below speculates on how different substituents at the C3 and C4 positions of a precursor might affect the yield of a hypothetical 5-ethyliminofuranone synthesis.

Table 1: Hypothetical Substituent Effects on the Yield of a 5-Ethyliminofuranone Synthesis

| Entry | Substituent at C3 | Substituent at C4 | Expected Yield (%) | Predominant Selectivity |

|---|---|---|---|---|

| 1 | H | H | 65 | - |

| 2 | Cl | Cl | 75 | - |

| 3 | OCH₃ | H | 50 | - |

Note: This table is for illustrative purposes and based on general principles of organic chemistry, not on reported experimental data for 2(5H)-Furanone, 5-(ethylimino)-.

The rationale behind these hypothetical trends is as follows:

Electron-withdrawing groups (e.g., Cl, NO₂) at the C3 and C4 positions can enhance the electrophilicity of the furanone ring, potentially leading to higher yields in reactions with nucleophiles like ethylamine (B1201723).

Electron-donating groups (e.g., OCH₃) might decrease the reactivity of the ring towards nucleophilic attack, resulting in lower yields.

Steric hindrance from bulky substituents can impede the approach of the nucleophile, also leading to reduced yields.

Electronic and Steric Influence of the Imino Group on Furanone Reactivity

The replacement of a carbonyl oxygen at the 5-position with an ethylimino group introduces significant electronic and steric changes to the furanone ring. The imino group is generally less electron-withdrawing than a carbonyl group. This has a cascading effect on the reactivity of the entire molecule.

Electronic Influence: The nitrogen atom of the ethylimino group is less electronegative than the oxygen of a carbonyl group. Consequently, the C5 carbon of 2(5H)-Furanone, 5-(ethylimino)- is less electrophilic compared to its 2,5-dioxo counterpart. The lone pair of electrons on the imino nitrogen can also participate in resonance with the furanone ring, further modulating its electronic properties. This can influence the susceptibility of the ring to nucleophilic attack and its participation in cycloaddition reactions.

Steric Influence: The ethyl group attached to the imino nitrogen introduces steric bulk at the C5 position. This steric hindrance can direct the approach of incoming reagents, leading to specific stereochemical outcomes in reactions involving the furanone ring or adjacent functional groups. For example, in reactions where a nucleophile can attack from either face of the ring, the ethyl group will likely favor attack from the less hindered face.

The interplay of these electronic and steric factors is crucial for understanding the reactivity of 2(5H)-Furanone, 5-(ethylimino)-. The table below summarizes the expected influence of the ethylimino group on different types of reactions.

Rational Design of Furanone-Based Scaffolds for Targeted Synthesis

The principles of structure-reactivity relationships discussed above form the foundation for the rational design of furanone-based scaffolds for targeted synthesis. By understanding how substituents and functional groups influence reactivity, chemists can design molecules with specific properties and for specific applications. The concept of rational design in this context involves the strategic modification of the 2(5H)-Furanone, 5-(ethylimino)- core to achieve desired synthetic outcomes. nih.govnih.gov

For example, if the goal is to favor a particular reaction pathway, one could introduce specific substituents to modulate the electronic or steric environment of the furanone ring. This approach is analogous to the design of scaffolds in medicinal chemistry and materials science, where molecular structures are tailored to achieve a specific function. researchgate.net

The key principles for the rational design of 2(5H)-Furanone, 5-(ethylimino)- based scaffolds include:

Tuning Electronic Properties: Introducing electron-withdrawing or -donating groups at various positions on the furanone ring can fine-tune its reactivity towards different reagents.

Controlling Steric Access: Modifying the size of the alkyl group on the imino nitrogen (e.g., replacing ethyl with methyl or tert-butyl) can be used to control the steric environment around the C5 position, thereby influencing the stereoselectivity of reactions.

Introducing Additional Functional Groups: Incorporating other reactive sites into the scaffold can allow for sequential or tandem reactions, leading to the construction of more complex molecular architectures.

The table below provides a hypothetical framework for the rational design of 2(5H)-Furanone, 5-(ethylimino)- derivatives for specific synthetic goals.

Table 3: Framework for Rational Design of 2(5H)-Furanone, 5-(ethylimino)- Scaffolds

| Synthetic Goal | Design Strategy | Rationale |

|---|---|---|

| Enhance nucleophilic addition at C2 | Introduce an electron-withdrawing group at C3. | Increases the electrophilicity of the conjugated system. |

| Promote [4+2] cycloaddition | Introduce electron-donating groups on the furanone ring. | Increases the electron density of the diene system, making it more reactive towards electron-deficient dienophiles. |

| Achieve high diastereoselectivity in a reaction | Utilize a bulky substituent on the imino nitrogen. | The steric bulk will favor the formation of one diastereomer over the other. |

By systematically applying these design principles, it is possible to envision a wide array of novel furanone-based compounds derived from the 2(5H)-Furanone, 5-(ethylimino)- scaffold, each with its own unique reactivity profile and potential for use in targeted synthesis.

Future Perspectives and Emerging Research Trajectories in 2 5h Furanone, 5 Ethylimino Chemistry

Innovation in Sustainable and Green Synthesis Protocols

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of iminofuranones, future research is expected to focus on green chemistry principles to minimize environmental impact.

Key Research Directions:

Renewable Starting Materials: A significant trend is the utilization of biomass-derived feedstocks. For instance, furfural (B47365), readily obtainable from lignocellulosic biomass, can be oxidized to 2(5H)-furanone, which serves as a precursor for various derivatives. researchgate.netrsc.org Future work will likely explore direct, one-pot conversions of biomass-derived materials to iminofuranones, potentially using biocatalytic or chemocatalytic routes.

Atom-Efficient Reactions: The design of synthetic pathways that maximize the incorporation of all starting materials into the final product is crucial. This includes exploring domino reactions and multicomponent reactions to construct the iminofuranone core in a single, efficient step.

Benign Solvents and Reagents: Research is moving away from hazardous organic solvents towards greener alternatives like water, supercritical fluids, or bio-based solvents. Similarly, the use of toxic and corrosive reagents is being replaced by more environmentally friendly options. For example, the use of hydrogen peroxide as a green oxidant has been demonstrated in the synthesis of 2(5H)-furanone from furfural. researchgate.net

Energy Efficiency: The adoption of alternative energy sources such as microwave irradiation and sonication can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.

Development of Advanced Catalytic Systems for Iminofuranone Transformations

Catalysis is at the heart of efficient and selective organic synthesis. The future of iminofuranone chemistry will heavily rely on the development of novel and highly effective catalytic systems.

Emerging Catalytic Strategies:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis. researchgate.net This approach allows for mild reaction conditions and the activation of substrates that are unreactive under thermal conditions. Future research will likely focus on developing new photocatalysts for the synthesis and functionalization of iminofuranones, enabling novel transformations.

Transition Metal Catalysis: Transition metals like nickel have shown promise in the synthesis of functionalized iminofuranones. researchgate.net The development of chiral nickel catalysts could enable the asymmetric synthesis of enantiomerically pure iminofuranones, which is of significant interest for pharmaceutical applications.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research may involve the discovery or engineering of enzymes capable of catalyzing the synthesis of iminofuranones or their subsequent transformations with high stereoselectivity.

Heterogeneous Catalysis: The use of solid-supported catalysts, such as titanium silicate (B1173343) molecular sieves, simplifies product purification and catalyst recycling, contributing to more sustainable processes. rsc.org The development of robust and reusable heterogeneous catalysts for iminofuranone synthesis is an active area of research.

Integration of Machine Learning and AI in Reaction Prediction and Design

Applications in Iminofuranone Chemistry:

Reaction Prediction: Machine learning models, particularly deep learning algorithms, can be trained on vast datasets of chemical reactions to predict the outcome of a given reaction, including the major products and potential side products. nih.govrsc.orgbohrium.com This can save significant time and resources in the laboratory by prioritizing promising synthetic routes.

Retrosynthetic Analysis: AI-powered tools can assist in designing synthetic pathways for complex molecules like iminofuranones by identifying potential starting materials and reaction sequences.

Optimization of Reaction Conditions: Machine learning algorithms can be used to optimize reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and selectivity. nih.gov This data-driven approach can outperform traditional one-variable-at-a-time optimization methods.

Discovery of Novel Reactivity: By analyzing large chemical datasets, AI may identify previously unknown patterns of reactivity, leading to the discovery of novel transformations for iminofuranones. fordham.edu

Exploration of Unprecedented Reactivity Modes and Chemical Transformations

The inherent reactivity of the 2(5H)-furanone core, with its conjugated double bond and electrophilic carbonyl group, provides a rich platform for exploring new chemical transformations. nih.govmdpi.comresearchgate.net

Future Research Trajectories:

Asymmetric Catalysis: The development of catalytic methods to control the stereochemistry of reactions involving iminofuranones is a major frontier. This would allow for the synthesis of single enantiomers of chiral iminofuranones, which is crucial for biological applications.

Cycloaddition Reactions: The double bond in the iminofuranone ring can participate in various cycloaddition reactions, providing access to complex polycyclic structures. Future research will likely explore novel cycloaddition strategies to expand the structural diversity of iminofuranone derivatives.

C-H Functionalization: The direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation in organic synthesis. The development of methods for the C-H functionalization of the iminofuranone scaffold would provide a powerful tool for late-stage modification and the rapid synthesis of analogues.

Ring-Opening and Rearrangement Reactions: The strained lactone ring of iminofuranones can undergo ring-opening reactions to generate linear structures with diverse functional groups. Furthermore, novel rearrangement reactions could lead to the formation of different heterocyclic systems.

Q & A

Basic Question: What are the key structural features of 2(5H)-Furanone derivatives, and how are they characterized experimentally?

Answer:

The core structure of 2(5H)-furanone derivatives includes a γ-lactone ring system with α,β-unsaturated carbonyl functionality. Substituents at the 5-position (e.g., ethylimino groups) influence reactivity and biological activity. Characterization typically employs:

- NMR spectroscopy (1H and 13C) to confirm regiochemistry and stereochemistry .

- X-ray crystallography to resolve chiral centers and torsional effects, as seen in studies of 3-chloro-4-dimethylamino-5-(l-menthyloxy)-2(5H)-furanone derivatives .

- Mass spectrometry (GC-MS or LC-MS) for molecular weight validation and fragmentation patterns .

Basic Question: What synthetic methodologies are commonly used to prepare 5-substituted 2(5H)-furanone derivatives?

Answer:

Synthesis often involves cyclocondensation reactions or functionalization of pre-existing furanone scaffolds :

- Michael addition-elimination with nucleophiles (e.g., amines or thiols) to introduce substituents at the 5-position .

- Lewis acid-catalyzed reactions for stereoselective modifications, such as the synthesis of 5-alcoxy-3,4-dihalo-2(5H)-furanones .

- Oxidation of thioethers using hydrogen peroxide to generate sulfone derivatives .

Advanced Question: How can stereochemical outcomes in 2(5H)-furanone synthesis be controlled, particularly for chiral derivatives?

Answer:

Stereoselectivity is achieved via:

- Chiral auxiliaries , such as l-menthol or bornyl groups, to induce asymmetry during nucleophilic substitutions .

- Asymmetric catalysis , including organocatalysts or transition-metal complexes, to control enantiomeric excess in products like (5S)-5-methyl-2(5H)-furanone derivatives .

- Crystallographic analysis to validate stereochemical assignments and refine synthetic protocols .

Basic Question: What biological activities are associated with 2(5H)-furanone derivatives, and how are they assessed?

Answer:

Reported activities include antimicrobial , anti-inflammatory , and antitumor properties . Methodologies include:

- In vitro assays (e.g., MIC tests for antibacterial activity) .

- Cell viability assays (MTT or SRB) to evaluate cytotoxicity against cancer cell lines .

- Enzyme inhibition studies (e.g., HIV-1 integrase or COX-2) using purified proteins .

Advanced Question: How do researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions arise from variations in substituents, stereochemistry, or assay conditions. Mitigation strategies include:

- Systematic SAR studies to isolate the impact of specific functional groups (e.g., sulfones vs. thioethers) .

- Standardized bioassay protocols (e.g., consistent cell lines or enzyme sources) .

- Computational docking to model interactions between derivatives and target proteins .

Advanced Question: What analytical challenges arise in quantifying 2(5H)-furanone derivatives in complex matrices?

Answer:

Key challenges include:

- Co-elution in chromatography due to structural similarity among derivatives (e.g., 5-methyl vs. 5-ethyl analogs). Solutions involve high-resolution GC or LC columns (e.g., DB-Wax or Carbowax 20M) .

- Lack of commercial standards , requiring in-house synthesis and quantification via NMR or HPLC-UV .

Advanced Question: How can computational modeling enhance the design of bioactive 2(5H)-furanone derivatives?

Answer:

Computational approaches include:

- DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Molecular dynamics simulations to study interactions with biological targets (e.g., integrase enzymes) .

- QSAR models to optimize substituent patterns for enhanced bioactivity .

Basic Question: What precautions are necessary for handling and storing 2(5H)-furanone derivatives?

Answer:

- Storage at -20°C under inert atmosphere to prevent lactone ring hydrolysis .

- Avoid prolonged exposure to light to minimize photodegradation of unsaturated carbonyl systems .

Advanced Question: How are 2(5H)-furanone derivatives integrated into multi-step syntheses of complex natural products?

Answer:

They serve as intermediates in:

- Heterocyclic ring expansions (e.g., to benzofuranones or indole derivatives) .

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to append aromatic or alkyl groups .

Advanced Question: What strategies address low yields in stereoselective 2(5H)-furanone syntheses?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.